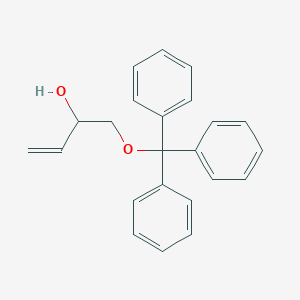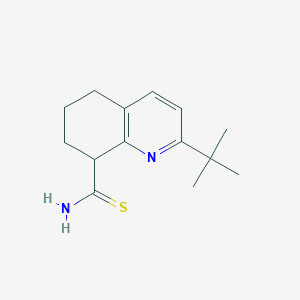
2-(tert-Butyl)-5,6,7,8-tetrahydroquinoline-8-carbothioamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(tert-Butyl)-5,6,7,8-tetrahydroquinoline-8-carbothioamide is a chemical compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound is characterized by the presence of a quinoline ring system with a carbothioamide group and a tert-butyl group, making it a unique and potentially valuable compound for various applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(tert-Butyl)-5,6,7,8-tetrahydroquinoline-8-carbothioamide typically involves the reaction of quinoline derivatives with appropriate reagents to introduce the carbothioamide and tert-butyl groups. One common method involves the reaction of 8-quinolinecarboxylic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with tert-butylamine to introduce the tert-butyl group. The final step involves the reaction with ammonium thiocyanate to form the carbothioamide group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-(tert-Butyl)-5,6,7,8-tetrahydroquinoline-8-carbothioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbothioamide group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted quinoline derivatives.
Aplicaciones Científicas De Investigación
2-(tert-Butyl)-5,6,7,8-tetrahydroquinoline-8-carbothioamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential antimicrobial and antimalarial activities.
Medicine: Explored for its potential as a therapeutic agent against various diseases, including cancer and infectious diseases.
Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.
Mecanismo De Acción
The mechanism of action of 2-(tert-Butyl)-5,6,7,8-tetrahydroquinoline-8-carbothioamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, its antimicrobial activity may be due to the inhibition of key enzymes involved in the biosynthesis of essential cellular components.
Comparación Con Compuestos Similares
Similar Compounds
8-Quinolinamines: Known for their broad-spectrum antimicrobial activity.
8-Quinolinesulfonyl chloride: Used in the synthesis of water-soluble compounds.
Uniqueness
2-(tert-Butyl)-5,6,7,8-tetrahydroquinoline-8-carbothioamide is unique due to the presence of both the carbothioamide and tert-butyl groups, which confer distinct chemical and biological properties
Propiedades
Número CAS |
53400-90-1 |
|---|---|
Fórmula molecular |
C14H20N2S |
Peso molecular |
248.39 g/mol |
Nombre IUPAC |
2-tert-butyl-5,6,7,8-tetrahydroquinoline-8-carbothioamide |
InChI |
InChI=1S/C14H20N2S/c1-14(2,3)11-8-7-9-5-4-6-10(13(15)17)12(9)16-11/h7-8,10H,4-6H2,1-3H3,(H2,15,17) |
Clave InChI |
VGVJPUVJZCJEAO-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=NC2=C(CCCC2C(=S)N)C=C1 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details




Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
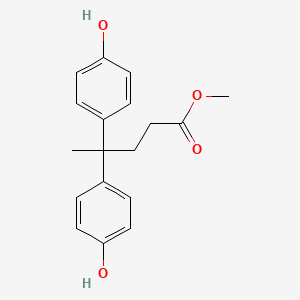
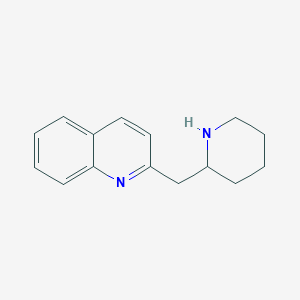
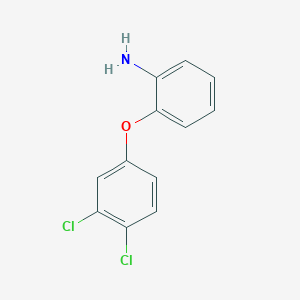
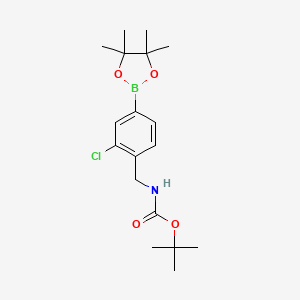
![4-{2,2-Bis[4-(dimethylamino)phenyl]ethenyl}naphthalene-1,2-dione](/img/structure/B8721086.png)
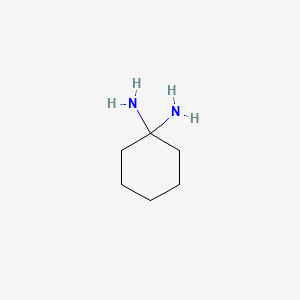
![7-Bromo-3-(4-methoxybenzyl)-3,7b-dihydro-1H-cyclopropa[c]quinolin-2(1aH)-one](/img/structure/B8721104.png)
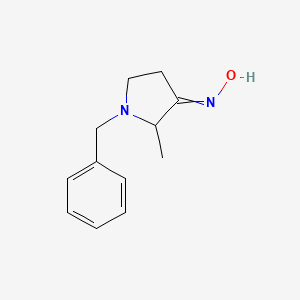
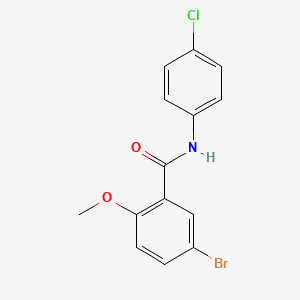
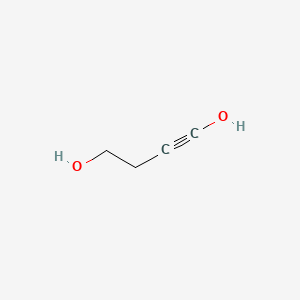
![7-Chloro-1-isobutyl-2,3-dimethyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B8721113.png)

![Tert-butyl 4-[6-(trifluoromethyl)pyridazin-3-yl]piperazine-1-carboxylate](/img/structure/B8721135.png)
